Cas no 1038338-55-4 (methyl 3-amino-3-(2,4-difluorophenyl)propanoate)

methyl 3-amino-3-(2,4-difluorophenyl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-amino-3-(2,4-difluorophenyl)propanoate
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- MDL: MFCD11200712
- インチ: 1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3
- InChIKey: FCVSGKVSVMNVBK-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)CC(N)C1=CC=C(F)C=C1F
methyl 3-amino-3-(2,4-difluorophenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-82154-1.0g |
methyl 3-amino-3-(2,4-difluorophenyl)propanoate |
1038338-55-4 | 95% | 1.0g |
$714.0 | 2024-05-21 | |
Enamine | EN300-82154-2.5g |
methyl 3-amino-3-(2,4-difluorophenyl)propanoate |
1038338-55-4 | 95% | 2.5g |
$1399.0 | 2024-05-21 | |
Enamine | EN300-82154-10.0g |
methyl 3-amino-3-(2,4-difluorophenyl)propanoate |
1038338-55-4 | 95% | 10.0g |
$3069.0 | 2024-05-21 | |
Enamine | EN300-82154-5g |
methyl 3-amino-3-(2,4-difluorophenyl)propanoate |
1038338-55-4 | 5g |
$2070.0 | 2023-09-02 | ||
Enamine | EN300-82154-10g |
methyl 3-amino-3-(2,4-difluorophenyl)propanoate |
1038338-55-4 | 10g |
$3069.0 | 2023-09-02 | ||
Enamine | EN300-82154-0.25g |
methyl 3-amino-3-(2,4-difluorophenyl)propanoate |
1038338-55-4 | 95% | 0.25g |
$657.0 | 2024-05-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01100657-1g |
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate |
1038338-55-4 | 95% | 1g |
¥3514.0 | 2023-03-01 | |
Enamine | EN300-82154-0.1g |
methyl 3-amino-3-(2,4-difluorophenyl)propanoate |
1038338-55-4 | 95% | 0.1g |
$628.0 | 2024-05-21 | |
Enamine | EN300-82154-5.0g |
methyl 3-amino-3-(2,4-difluorophenyl)propanoate |
1038338-55-4 | 95% | 5.0g |
$2070.0 | 2024-05-21 | |
Enamine | EN300-82154-1g |
methyl 3-amino-3-(2,4-difluorophenyl)propanoate |
1038338-55-4 | 1g |
$714.0 | 2023-09-02 |
methyl 3-amino-3-(2,4-difluorophenyl)propanoate 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
methyl 3-amino-3-(2,4-difluorophenyl)propanoateに関する追加情報
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate (CAS No. 1038338-55-4): A Comprehensive Overview
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate, identified by its CAS number 1038338-55-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both amino and carboxylate functional groups, coupled with a fluorinated aromatic ring, makes it a versatile intermediate for synthetic chemistry and drug design.
The molecular structure of methyl 3-amino-3-(2,4-difluorophenyl)propanoate consists of a propanoate backbone substituted with an amino group at the third carbon and a 2,4-difluorophenyl moiety. This arrangement imparts specific electronic and steric properties that can be exploited in medicinal chemistry. The fluorine atoms in the phenyl ring enhance the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further derivatization.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced biological activity and improved pharmacokinetic profiles. Studies have demonstrated that fluorine atoms can modulate the binding affinity of drug molecules to their targets, leading to more potent and selective therapeutic agents. The incorporation of fluorine into pharmaceuticals has been widely reported to improve their pharmacological properties, including increased bioavailability and reduced susceptibility to metabolic degradation.
The synthesis of methyl 3-amino-3-(2,4-difluorophenyl)propanoate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of β-keto esters with fluorinated aromatic amines, followed by esterification to introduce the methyl group at the carboxyl end. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to construct the desired molecular framework efficiently.
Recent research has highlighted the potential of methyl 3-amino-3-(2,4-difluorophenyl)propanoate as a building block for the development of novel bioactive molecules. For instance, its structural features have been leveraged in the design of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The combination of an amino group and a fluorinated phenyl ring provides multiple sites for chemical modification, allowing for the creation of diverse analogues with tailored biological activities.
The pharmacological evaluation of derivatives derived from methyl 3-amino-3-(2,4-difluorophenyl)propanoate has shown promising results in preclinical studies. These studies have indicated that certain analogues exhibit significant inhibitory effects on target enzymes while maintaining good selectivity. This underscores the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for clinical development.
In addition to its applications in drug discovery, methyl 3-amino-3-(2,4-difluorophenyl)propanoate has potential uses in material science and agrochemicals. Its unique chemical properties make it a valuable intermediate for synthesizing specialty chemicals with specific functionalities. Researchers are exploring its role in developing advanced materials with enhanced durability and performance characteristics.
The future prospects for methyl 3-amino-3-(2,4-difluorophenyl)propanoate are promising, with ongoing studies aimed at expanding its synthetic utility and exploring new applications. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of novel derivatives with improved pharmacological properties. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic benefits.
In conclusion, methyl 3-amino-3-(2,4-difluorophenyl)propanoate (CAS No. 1038338-55-4) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features and versatile reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As our understanding of its biological activities continues to grow, so too will its applications across various scientific disciplines.
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